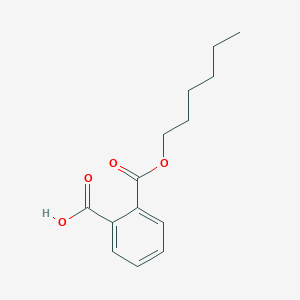

Monohexyl Phthalate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Monohexyl Phthalate is synthesized through the esterification of phthalic anhydride with hexanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

化学反応の分析

Types of Reactions: Monohexyl Phthalate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid derivatives.

Substitution: this compound can participate in substitution reactions where the hexyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Phthalic acid and hexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学的研究の応用

Plastic Industry

- Plasticizers : MnHexP is utilized as a plasticizer in PVC formulations, contributing to the material's elasticity and flexibility. Its application is crucial in products such as:

- Flooring materials

- Medical devices (e.g., tubing)

- Children’s toys

- Food packaging materials

Personal Care Products

- Cosmetics and Sunscreens : MnHexP may be found in personal care products, where it functions as a stabilizing agent or emulsifier. However, its presence in cosmetics is subject to regulatory restrictions due to safety concerns.

Health Implications

Recent studies have highlighted the potential health risks associated with exposure to MnHexP. A significant finding from a German biomonitoring study indicated that over 60% of urine samples from children contained detectable levels of MnHexP, suggesting widespread environmental exposure . This raises concerns about its reprotoxicity and endocrine-disrupting effects .

Regulatory Status

The use of di-n-hexyl phthalate (DnHxP), from which MnHexP is derived, is prohibited in food contact materials within the EU due to its classification as a substance of very high concern (SVHC) under REACH regulations . The detection of MnHexP in human samples has prompted discussions about stricter regulations on phthalates and their metabolites.

Human Biomonitoring Study

A comprehensive study conducted in Germany analyzed urine samples from children aged 2 to 6 years, revealing that 61% tested positive for MnHexP . The average concentration increased significantly from previous years, indicating an uptick in exposure levels.

| Year | Percentage Detected | Average Concentration (μg/l) |

|---|---|---|

| 2017/18 | 26% | 0.28 |

| 2020/21 | 61% | 2.09 |

Environmental Impact Assessment

Research indicates that phthalates like MnHexP are not firmly bound within plastics and can leach into the environment . This leaching contributes to widespread contamination in soil, water, and air, posing risks to both human health and ecosystems.

作用機序

Monohexyl Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with hormone receptors and altering intracellular signaling pathways. This disruption can lead to various health effects, including reproductive and developmental issues .

類似化合物との比較

- Diethyl Phthalate

- Dibutyl Phthalate

- Diisobutyl Phthalate

- Di-2-ethylhexyl Phthalate

Comparison: Monohexyl Phthalate is unique in its specific ester group, which imparts distinct physical and chemical properties compared to other phthalates. For example, it has a different molecular weight and solubility profile, which can influence its behavior in biological systems and its applications in industry .

生物活性

Monohexyl phthalate (MnHexP) is a phthalate ester that arises as a degradation product of various plasticizers, such as dihexyl phthalate. Phthalates are widely used in the manufacturing of plastics and have been identified as endocrine disruptors, potentially impacting human health and development. This article explores the biological activity of MnHexP, focusing on its effects on human health, particularly in children, and its mechanisms of action.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₄H₂₁O₄

- Molecular Weight : 250.32 g/mol

- CAS Number : 246-302-8

Sources and Exposure

MnHexP is primarily released into the environment through the degradation of plastic products containing dihexyl phthalate. It can be detected in various biological samples, including urine, indicating exposure from consumer products such as personal care items and food packaging .

Endocrine Disruption

Phthalates, including MnHexP, are known to disrupt endocrine functions by interfering with hormone signaling pathways. They act as selective modulators of nuclear hormone receptors, particularly peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs). Studies have shown that exposure to MnHexP can lead to alterations in gene expression related to adipogenesis and reproductive health .

Case Studies

- Urinary Biomonitoring : A study conducted among children aged 2 to 6 years in North Rhine-Westphalia highlighted the presence of MnHexP in urine samples. The findings suggested that exposure was significantly associated with the use of contaminated personal care products .

- Adipogenesis : Research on murine adipocyte models demonstrated that mono-(2-ethylhexyl) phthalate (MEHP), a related compound, induced adipogenic markers and influenced lipid metabolism pathways. Similar mechanisms may be expected for MnHexP due to structural similarities .

- Placental Gene Expression : In vitro studies indicated that MEHP exposure led to significant transcriptomic changes in placental cells, affecting genes involved in fetal development. This suggests potential implications for fetal health due to maternal exposure to phthalates .

The biological activity of MnHexP is mediated through several pathways:

- PPAR Activation : MnHexP may activate PPARγ, leading to increased adipocyte differentiation and lipid accumulation.

- Gene Regulation : Exposure alters the expression of genes involved in metabolic processes and endocrine functions, such as PPARG and CEBPA.

- Toxicity Profiles : Studies indicate that phthalate monoesters often exhibit higher toxicity compared to their parent compounds due to their ability to bind more effectively to hormone receptors .

Research Findings

特性

IUPAC Name |

2-hexoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSNGXNHDRYFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947420 | |

| Record name | 2-[(Hexyloxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-57-9 | |

| Record name | Monohexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-hexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Hexyloxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Monohexyl Phthalate used as an internal standard in the analysis of Butylbenzyl Phthalate metabolites?

A1: this compound is structurally similar to the target analytes, monobutyl phthalate (BuP) and monobenzyl phthalate (BeP), which are metabolites of Butylbenzyl Phthalate. This similarity makes it suitable for monitoring and compensating for variations in recovery during sample preparation and analysis. [] By adding a known amount of this compound to the samples, researchers can account for any loss of the target analytes during extraction, derivatization, and instrumental analysis. This approach improves the accuracy and reliability of the quantification of BuP and BeP in urine samples. []

Q2: How does the use of this compound as an internal standard improve the accuracy of the analytical method?

A2: The research paper states that "Variations in recovery are compensated by the internal standard of which the molecular structure is very similar to the ones of the monophthalates under investigation." [] This means that if a certain percentage of BuP is lost during a processing step, a similar percentage of this compound is also likely lost. By comparing the measured ratio of BuP to this compound against a known standard curve, the actual concentration of BuP in the original sample can be accurately determined despite any losses during the process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。